molecular formula C15H14FN5OS B6004383 N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B6004383
M. Wt: 331.4 g/mol
InChI Key: CSECIJWCFVIYPJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a structurally complex small molecule featuring:

  • A thiophene core substituted with methyl groups at positions 4 and 5.
  • A tetrazole ring at position 2, a heterocycle known for its bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and binding interactions.
  • A carboxamide group linked to a 4-fluorobenzyl moiety, which may improve lipophilicity and membrane permeability.

For instance, fluorobenzyl carboxamides have been investigated as SARS-CoV-2 inhibitors (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5OS/c1-9-10(2)23-15(21-8-18-19-20-21)13(9)14(22)17-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSECIJWCFVIYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=CC=C(C=C2)F)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the tetrazole ring: This step involves the reaction of the thiophene derivative with azide compounds under suitable conditions to form the tetrazole ring.

    Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions where the fluorobenzyl group is introduced to the thiophene-tetrazole intermediate.

    Formation of the carboxamide group: The final step involves the conversion of the intermediate compound to the desired carboxamide through amidation reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and thiophene moieties.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group and tetrazole ring may play a role in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison
Property Target Compound (R)-N-(4-fluorobenzyl)piperidine-4-carboxamide Triazole-thiones
Core Structure Thiophene Piperidine 1,2,4-Triazole
Key IR Bands ~3150–3319 cm⁻¹ (N-H) Not reported 1247–1255 cm⁻¹ (C=S)
Fluorine Environment 4-fluorobenzyl 4-fluorobenzyl 2,4-Difluorophenyl
Molecular Weight (g/mol) ~331 (estimated) ~408 ~450–470

Research Findings and Challenges

  • Synthesis : The target compound likely requires tetrazole cyclization (e.g., via NaN₃ and nitrile precursors) and carboxamide coupling, paralleling methods in .
  • Stability : Tetrazoles are prone to photodegradation; methyl groups on the thiophene may mitigate this.
  • Biological Performance : Fluorine’s electronegativity may enhance binding, but the thiophene’s planarity could limit bioavailability compared to piperidine analogs .

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